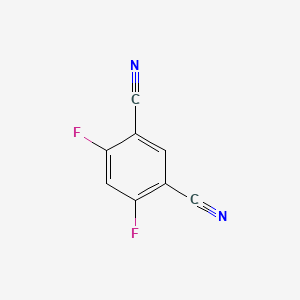

4,6-Difluoroisophthalonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKXPKOAUDLYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Difluoroisophthalonitrile (CAS: 17654-70-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-Difluoroisophthalonitrile, a key fluorinated building block in modern chemical synthesis. We will delve into its physicochemical properties, spectroscopic signature, reactivity profile, and applications, with a focus on its utility in the development of novel therapeutics and advanced materials.

Core Chemical Identity and Properties

This compound, also known as 4,6-difluorobenzene-1,3-dicarbonitrile, is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms and two nitrile groups. This specific arrangement of electron-withdrawing groups (nitriles) and highly electronegative fluorine atoms imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 17654-70-5 | [1][2][3][4] |

| Molecular Formula | C₈H₂F₂N₂ | [1][3][4] |

| Molecular Weight | 164.11 g/mol | [3][4][5] |

| Appearance | Light yellow to yellow solid | [2][3] |

| Purity | Typically ≥98% | [1] |

| Boiling Point | 237.0 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,6-Difluoro-1,3-benzenedicarbonitrile, 4,6-difluorobenzene-1,3-dicarbonitrile | [3] |

| InChI Key | UAKXPKOAUDLYKN-UHFFFAOYSA-N | [1][5] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1][3] |

Structural Elucidation: A Spectroscopic Analysis

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. The following is an expert interpretation of the expected spectral data, providing a framework for analysis. The degree of unsaturation for C₈H₂F₂N₂ is 8, consistent with an aromatic ring (4), two nitrile groups (2x2=4), and no other rings or pi bonds.[6]

Expected Spectroscopic Signatures:

-

¹H NMR Spectroscopy : The molecule possesses two chemically equivalent protons on the aromatic ring. These protons are expected to produce a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms. The chemical shift would be significantly downfield, characteristic of protons on an electron-deficient aromatic ring.

-

¹³C NMR Spectroscopy : The spectrum should display four distinct signals corresponding to the four unique carbon environments:

-

The two carbons bonded to fluorine (C-F), showing a characteristic large one-bond carbon-fluorine coupling constant.

-

The two carbons of the nitrile groups (C≡N).

-

The two carbons bonded to hydrogen (C-H).

-

The two carbons at the ring junctions (C-C).

-

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying the key functional groups.[7]

-

A sharp, strong absorption band is expected in the range of 2230-2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.

-

Strong absorption bands in the 1100-1250 cm⁻¹ region would indicate the C-F stretching vibrations.

-

Aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry should show a molecular ion peak (M⁺) with an exact mass of approximately 164.019 m/z .[5] Fragmentation patterns would likely involve the loss of HCN or fluorine radicals.

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

While specific industrial synthesis routes are often proprietary, a plausible and common laboratory-scale synthesis involves nucleophilic aromatic substitution (SₙAr) on a more heavily fluorinated precursor. For example, starting from 1,3,5-trifluorobenzene, a two-step process involving cyanation can be conceptualized. The fluorine atoms activate the ring towards nucleophilic attack, and the substitution pattern is directed by the existing substituents.

Caption: Proposed two-step synthesis of this compound.

Core Reactivity

The chemical behavior of this compound is dominated by its two functional centers: the nitrile groups and the activated aromatic ring.

-

Nucleophilic Aromatic Substitution (SₙAr) : The presence of two strongly electron-withdrawing nitrile groups makes the fluorine atoms susceptible to displacement by nucleophiles. This is the most significant aspect of its reactivity, allowing it to serve as a scaffold. Amines, alkoxides, and thiolates can displace one or both fluorine atoms to build more complex molecular architectures. This reactivity is central to its use as a building block in medicinal chemistry.[8]

-

Nitrile Group Transformations : The cyano groups can undergo a variety of classic transformations:

-

Hydrolysis : Under acidic or basic conditions, the nitriles can be hydrolyzed to form the corresponding carboxylic acids (4,6-difluoroisophthalic acid).

-

Reduction : Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitriles to primary amines (4,6-difluoro-1,3-bis(aminomethyl)benzene).

-

Cyclization Reactions : The dinitrile arrangement is suitable for forming heterocyclic systems, such as phthalocyanines, which have applications as dyes and photosensitizers.[9]

-

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as a versatile intermediate or scaffold in the synthesis of high-value chemical entities.[5][10]

Role as a Pharmacophore Scaffold

In drug design, the nitrile group is recognized as a bio-isostere for carbonyl groups and can act as a hydrogen bond acceptor.[11] It is generally robust and not readily metabolized, contributing to favorable pharmacokinetic profiles. The difluorinated aromatic core offers several advantages:

-

Metabolic Stability : The C-F bond is very strong, and introducing fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Enhanced Binding Affinity : Fluorine can modulate the acidity/basicity of nearby functional groups and participate in favorable electrostatic interactions with protein targets.

-

Modulation of Physicochemical Properties : Fluorination often increases lipophilicity, which can improve cell membrane permeability.

The SₙAr reactivity allows for the systematic derivatization of the scaffold, enabling medicinal chemists to explore the chemical space around a target and optimize for potency and selectivity. This makes it a valuable starting point for developing inhibitors for various enzyme classes.[12]

Caption: Workflow for generating diverse molecules from the core scaffold.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The compound should be handled in accordance with good industrial hygiene and safety practices.[13][14]

Hazard Identification

-

Hazard Statements :

Recommended Handling Protocol

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15][16]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

-

Respiratory Protection : If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[13]

-

Accidental Release : In case of a spill, evacuate the area. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

Storage and Incompatibilities

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[13]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[13]

-

Hazardous Decomposition Products : Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[13]

References

-

Alfa Chemical. (n.d.). China 4,6-Difluoro-isophthalonitrile CAS:17654-70-5 Manufacturers. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 17654-70-5 | 4,6-Difluoro-isophthalonitrile. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved from [Link]

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. Retrieved from [Link]

- Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(52), 13243-13248.

- Dumoulin, F., & Ahsen, V. (2021). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block.

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

- Sbardella, G., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7624.

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

- Seidel, T., et al. (2018). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.

- Gerstmeier, J., et al. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert Opinion on Drug Discovery, 16(10), 1209-1224.

Sources

- 1. This compound | 17654-70-5 [sigmaaldrich.com]

- 2. China 4,6-Difluoro-isophthalonitrile CAS:17654-70-5 Manufacturers - Free Sample - Alfa Chemical [se.alfachemar.com]

- 3. 4,6-Difluoro-isophthalonitrile | 17654-70-5 [chemicalbook.com]

- 4. 17654-70-5 | 4,6-Difluoro-isophthalonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. synquestlabs.com [synquestlabs.com]

A Technical Guide to 4,6-Difluoroisophthalonitrile: Properties, Synthesis, and Applications

Introduction

In the landscape of modern chemical synthesis, fluorinated aromatic compounds hold a position of strategic importance. Their unique electronic properties—conferred by the high electronegativity of fluorine—enable the fine-tuning of molecular characteristics such as lipophilicity, metabolic stability, and binding affinity. Among these valuable reagents, 4,6-Difluoroisophthalonitrile stands out as a versatile and pivotal building block. Identified by its CAS number 17654-70-5, this compound is a key intermediate in the synthesis of a wide array of high-value products, including pharmaceuticals, advanced materials, and specialty agrochemicals.[1]

This guide provides an in-depth examination of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will explore its core physicochemical properties, spectroscopic signature, chemical reactivity, and key applications, grounded in established experimental data and safety protocols. The objective is to furnish a comprehensive resource that not only details the "what" and "how" but also explains the "why," empowering scientists to leverage this compound's full potential in their research and development endeavors.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation of its effective application in synthesis and formulation. This compound is typically a light yellow to yellow solid under standard conditions.[2] Its key identifying and physical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17654-70-5 | [2][3][4] |

| Molecular Formula | C₈H₂F₂N₂ | [2][3][4] |

| Molecular Weight | 164.11 g/mol | [2][3][4] |

| IUPAC Name | 4,6-difluorobenzene-1,3-dicarbonitrile | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Boiling Point | 237.0 ± 35.0 °C (Predicted) | [2] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [2] |

| XLogP3 | 1.708 | [3][4] |

The presence of two nitrile groups and two fluorine atoms on the benzene ring results in a molecule with a significant dipole moment and a calculated XLogP3 value of approximately 1.7, indicating moderate lipophilicity.[3][4] This balance is often desirable in drug discovery for achieving adequate membrane permeability without excessive non-specific binding. Its predicted boiling point suggests low volatility at room temperature, simplifying handling.[2]

Section 2: Spectroscopic Profile for Structural Verification

Unambiguous characterization is critical for ensuring the purity and identity of any chemical intermediate. The spectroscopic data for this compound provides a clear fingerprint for its structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent and would appear as a single signal. The coupling to the adjacent fluorine atoms would likely split this signal into a triplet.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for the different carbon environments: the nitrile carbons (C≡N), the carbons bonded to fluorine (C-F), the carbons bonded to hydrogen (C-H), and the carbon situated between the two nitrile groups.

-

¹⁹F NMR (Fluorine NMR): This is a powerful tool for fluorinated compounds. A single signal would be expected, as both fluorine atoms are in chemically equivalent environments.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A sharp, strong absorption band is expected in the region of 2230-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching will also be present.

Section 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of both the fluorine atoms and the nitrile groups. This electronic profile makes the aromatic ring highly electron-deficient and activates it towards specific chemical transformations.

Key Reactive Sites:

-

Nitrile Groups (C≡N): The nitrile functionalities can undergo a variety of classic transformations. They can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. These conversions provide pathways to a diverse range of derivatives.

-

Aromatic Ring (C-F and C-H bonds): The electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). While fluorine is a poor leaving group in Sₙ2 reactions, it is an excellent leaving group in SₙAr reactions, particularly when activated by strong electron-withdrawing groups like the nitrile. This allows for the selective replacement of one or both fluorine atoms with nucleophiles such as amines, alkoxides, or thiolates.

The diagram below illustrates the primary modes of reactivity, showcasing how this compound serves as a versatile scaffold for building molecular complexity.

Caption: Key reaction pathways of this compound.

Section 4: Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable precursor in medicinal chemistry. The nitrile group is a well-established bioisostere for carbonyl groups and can act as a hydrogen bond acceptor in ligand-protein interactions.[5] Furthermore, the strategic placement of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and modulate the pKa of nearby functional groups.[6]

This compound is a key intermediate for synthesizing molecules targeting a range of therapeutic areas.[1][4] Its derivatives are found in candidates for antifungal agents and other bulk drug intermediates.[3][4] The ability to readily introduce amine or ether functionalities via SₙAr reactions allows for the construction of complex molecular architectures required for potent and selective inhibitors.

Section 5: Illustrative Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating, step-by-step methodologies for common transformations.

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol details a representative SₙAr reaction, a cornerstone of this compound's utility.

Objective: To synthesize a mono-amino substituted derivative of this compound.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DMF. Stir until fully dissolved.

-

Add potassium carbonate to the solution.

-

Add the primary amine dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired product.

The workflow for this synthesis and purification process is visualized below.

Caption: Workflow for SₙAr Synthesis and Purification.

Section 6: Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory when handling this compound.

-

Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

-

Handling: Avoid breathing dust.[8] Wash hands thoroughly after handling.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Keep away from strong oxidizing agents and strong bases.[7][9]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[7][8][9]

References

-

The Strategic Importance of 4,6-Difluoro-isophthalonitrile in Global Chemical Markets. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SAFETY DATA SHEET - Tetrafluoroisophthalonitrile. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - 4-Fluorophthalonitrile. Thermo Fisher Scientific. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Henderson, A. P., & Sandtorv, A. H. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4,6-Difluoro-isophthalonitrile | 17654-70-5 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4,6-Difluoroisophthalonitrile: A Core Scaffold for Modern Drug Discovery

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the molecular structure, properties, synthesis, and application of 4,6-Difluoroisophthalonitrile. As a senior application scientist, this document is structured to provide not just technical data, but also field-proven insights into the strategic value of this compound in contemporary pharmaceutical development.

Executive Summary: The Strategic Value of a Fluorinated Dinitrile Scaffold

This compound (CAS No: 17654-70-5) is an aromatic organic compound featuring a benzene ring substituted with two fluorine atoms and two nitrile groups. This unique combination of functional groups imparts a set of chemical properties that make it a highly valuable building block in medicinal chemistry. The strong electron-withdrawing nature of both the fluorine and nitrile substituents activates the aromatic ring, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile and regioselective introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries.

Furthermore, the difluorobenzonitrile moiety itself can serve as a key pharmacophore or a bioisosteric replacement for other chemical groups in a drug candidate. The nitrile groups are versatile hydrogen bond acceptors, and the fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, ultimately enhancing the drug-like characteristics of a molecule. This guide will delve into the technical details of this compound, providing a foundational understanding for its strategic deployment in drug discovery programs.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical scaffold is a thorough characterization of its structure and properties.

Molecular Formula: C₈H₂F₂N₂[1][2]

Molecular Weight: 164.11 g/mol [1][2]

Synonyms: 4,6-Difluorobenzene-1,3-dicarbonitrile[1]

Appearance: Light yellow to yellow solid[3]

The molecular structure of this compound is depicted below. The fluorine atoms at positions 4 and 6, and the nitrile groups at positions 1 and 3, create a unique electronic and steric environment on the benzene ring.

Caption: Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17654-70-5 | [1][2] |

| Molecular Formula | C₈H₂F₂N₂ | [1][2] |

| Molecular Weight | 164.11 g/mol | [1][2] |

| Boiling Point (Predicted) | 237.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [3] |

| Appearance | Light yellow to yellow solid | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons. The proton at C2 will likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The proton at C5 is expected to be a singlet or a finely split multiplet.

-

¹³C NMR: The carbon NMR will be more complex due to C-F coupling. One would expect to see signals for the four distinct aromatic carbons and the two nitrile carbons. The carbons bonded to fluorine (C4 and C6) will show large one-bond C-F coupling constants.

-

IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile groups. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region, and C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 164.

Synthesis of this compound: A Plausible Experimental Protocol

A definitive, published step-by-step synthesis for this compound is not widely available in the literature. However, based on established organometallic and aromatic chemistry, a plausible and efficient synthesis can be proposed. Two common strategies for introducing nitrile groups to an aromatic ring are the Sandmeyer reaction starting from an aniline, and the cyanation of an aryl halide.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate. A plausible route to this compound would start from 4,6-difluoro-1,3-phenylenediamine.

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol (Representative):

-

Diazotization: 4,6-difluoro-1,3-phenylenediamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the bis(diazonium) salt.

-

Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper cyanide mixture. The reaction is often exothermic, and the temperature should be controlled.

-

Work-up: After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for several hours to ensure complete reaction. The solid product is then isolated by filtration, washed with water, and dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in its high reactivity towards nucleophiles via the nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring is rendered highly electron-deficient by the strong inductive and mesomeric electron-withdrawing effects of the two nitrile groups and the two fluorine atoms. This electronic activation makes the ring susceptible to attack by a wide range of nucleophiles.

The fluorine atoms are excellent leaving groups in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, thus accelerating the reaction.

Caption: Generalized mechanism for the SNAr reaction on this compound.

This reactivity allows for the selective replacement of one or both fluorine atoms with various nucleophiles, such as amines, alcohols, and thiols, providing a straightforward route to a diverse array of substituted isophthalonitrile derivatives. This is a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Design and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons, primarily centered around its roles as a pharmacophore and a bioisostere.

The Nitrile Group as a Key Pharmacophoric Element

A pharmacophore is the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. The nitrile group, with its linear geometry and strong dipole moment, can play several key roles in drug-receptor interactions:

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.

-

Carbonyl Bioisostere: The nitrile group can serve as a bioisostere for a carbonyl group, mimicking its size, polarity, and hydrogen-bonding capabilities. This can be advantageous in improving pharmacokinetic properties or avoiding unwanted side reactions associated with ketones or aldehydes.

-

Modulator of Physicochemical Properties: The inclusion of nitrile groups can increase the polarity of a molecule, potentially improving its solubility without significantly increasing its size.

Fluorine Atoms for Fine-Tuning Drug Properties

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry. The fluorine atoms in this compound can:

-

Enhance Metabolic Stability: Fluorine substitution at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block these metabolic pathways, thereby increasing the drug's half-life.

-

Modulate Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent, but it often increases it, which can improve membrane permeability and oral bioavailability.

-

Influence pKa: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing a drug's ionization state at physiological pH.

While a specific marketed drug directly synthesized from this compound is not prominently documented, this scaffold is highly relevant to the synthesis of various classes of therapeutic agents, including kinase inhibitors and antiviral compounds, where precise control of aromatic substitution and the presence of fluorinated nitrile moieties are often key to biological activity. For instance, the dinitrile motif is a key feature in the non-steroidal aromatase inhibitor Anastrozole , used in the treatment of breast cancer. Although Anastrozole itself is not synthesized from the 4,6-difluoro isomer, the synthetic strategies employed are highly relevant.

Caption: A representative workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not universally available. However, based on data for structurally related compounds such as Tetrafluoroisophthalonitrile and other fluorinated aromatic nitriles, the following precautions are warranted. The compound should be handled as a hazardous substance.

-

Health Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[4][5]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[4][5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound represents a synthetically versatile and medicinally relevant scaffold. Its activated aromatic system, coupled with the desirable properties imparted by the fluorine and nitrile functional groups, makes it a valuable building block for the synthesis of novel small molecules with therapeutic potential. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, intended to empower researchers and drug development professionals to effectively leverage this promising compound in their discovery efforts.

References

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

Sources

A Technical Guide to 4,6-Difluorobenzene-1,3-dicarbonitrile

Abstract

This technical guide provides a comprehensive overview of 4,6-Difluorobenzene-1,3-dicarbonitrile, a key fluorinated aromatic building block. The document delineates its correct IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and known applications, particularly its role as a precursor in the development of advanced materials and pharmaceutical agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science, providing both theoretical grounding and practical, field-proven insights.

Nomenclature, Structure, and Chemical Identifiers

The compound commonly referred to as 4,6-Difluoroisophthalonitrile is systematically named under IUPAC conventions to ensure unambiguous identification.

IUPAC Name

The correct and systematic IUPAC name for this compound is 4,6-Difluorobenzene-1,3-dicarbonitrile .[1] This name is derived from the parent structure, benzene-1,3-dicarbonitrile (also known as isophthalonitrile), with fluorine substituents at the 4th and 6th positions of the aromatic ring.

Chemical Structure

The molecular structure consists of a benzene ring functionalized with two nitrile (-C≡N) groups at positions 1 and 3, and two fluorine (-F) atoms at positions 4 and 6.

Caption: 2D Structure of 4,6-Difluorobenzene-1,3-dicarbonitrile.

Chemical Identifiers

For precise tracking and data retrieval, the following identifiers are associated with this compound.

| Identifier | Value | Source |

| CAS Number | 17654-70-5 | [2][3] |

| PubChem CID | 11137466 | [1] |

| Molecular Formula | C₈H₂F₂N₂ | [1][2][3] |

| Molecular Weight | 164.11 g/mol | [1][2] |

| InChIKey | UAKXPKOAUDLYKN-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of 4,6-Difluorobenzene-1,3-dicarbonitrile dictate its behavior in reactions and its handling requirements. The high electronegativity of the fluorine atoms and the polarity of the nitrile groups significantly influence these characteristics.

| Property | Value | Reference |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point | 237.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3] |

| Topological Polar Surface Area | 47.6 Ų | [1] |

| XLogP3-AA | 1.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 4,6-Difluorobenzene-1,3-dicarbonitrile is typically achieved through nucleophilic aromatic substitution (SNAᵣ) reactions, leveraging the activating effect of the fluorine substituents. A common and reliable laboratory-scale synthesis starts from 1,3,5-trifluorobenzene.

Experimental Protocol: Cyanation of 1,3,5-Trifluorobenzene

This protocol describes a two-step process involving an initial nucleophilic substitution followed by a Sandmeyer-type reaction. A more direct, though often lower-yielding, approach involves the direct cyanation of a di-halo precursor. For this guide, we focus on a conceptual pathway starting from a readily available precursor like 3,5-difluoroaniline.

Step 1: Bromination of 3,5-Difluoroaniline

-

Dissolve 3,5-difluoroaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a solution of bromine in acetic acid dropwise while maintaining the temperature. The bromine will selectively add at the para position due to the activating nature of the amine group.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with a solution of sodium bisulfite to remove excess bromine, and neutralize with a base (e.g., NaOH) to precipitate the product, 4-bromo-3,5-difluoroaniline.

-

Filter, wash with water, and dry the product.

Step 2: Diazotization and Hydrolysis to form 4-Bromo-3,5-difluorophenol

-

Suspend the 4-bromo-3,5-difluoroaniline in an aqueous acidic solution (e.g., H₂SO₄/H₂O).

-

Cool the mixture to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Carefully heat the diazonium salt solution. The diazonium group is replaced by a hydroxyl group through hydrolysis.[4]

-

Extract the resulting phenolic product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

Step 3: Conversion to Dinitrile This step is conceptual, as a direct, high-yield conversion from the phenol can be complex. A more common industrial route involves the ammoxidation of the corresponding dimethylbenzene derivative. However, for a laboratory context, a multi-step sequence from a different starting material like 1,3-dibromo-4,6-difluorobenzene via a Rosenmund-von Braun reaction would be more typical.

Synthesis Workflow and Rationale

The choice of a multi-step synthesis is dictated by the directing effects of the substituents on the benzene ring. The strong activating and ortho-, para-directing nature of the amine group in the starting material (3,5-difluoroaniline) is exploited for selective bromination. The subsequent diazotization is a classic method for converting an aniline into a wide variety of other functional groups.

Caption: Conceptual synthesis pathway for fluorinated isophthalonitriles.

Applications in Research and Drug Development

4,6-Difluorobenzene-1,3-dicarbonitrile serves as a valuable intermediate in several fields due to the unique properties imparted by its fluorine and nitrile functionalities.

Pharmaceutical and Agrochemical Synthesis

The nitrile group is a versatile functional group in medicinal chemistry. It is relatively robust metabolically and can act as a hydrogen bond acceptor, mimicking carbonyl groups.[5] Fluorinated aromatic compounds are of high interest in drug design because the inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.

This compound can serve as a core scaffold for the synthesis of:

-

Enzyme Inhibitors : The dinitrile moiety can be elaborated into various heterocyclic systems that are common in kinase inhibitors or other enzyme-targeted therapies.[6]

-

Non-steroidal Receptor Antagonists : Substituted benzonitriles are known scaffolds for androgen receptor antagonists.[5]

-

Antifungal Agents : The compound is categorized under antifungals by some suppliers, suggesting its use as a precursor in this therapeutic area.[2]

Materials Science

Phthalonitriles (1,2-dicarbonitriles) are well-known precursors for phthalocyanine dyes and pigments.[7] While isophthalonitriles (1,3-dicarbonitriles) do not form the same macrocycles, they are used in the synthesis of high-performance polymers and thermosetting resins. The fluorine atoms enhance thermal stability, chemical resistance, and flame retardancy of the resulting polymers.

Safety and Handling

4,6-Difluorobenzene-1,3-dicarbonitrile is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Classification

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Signal Word : Warning.[3]

-

GHS Pictogram : GHS07 (Exclamation Mark).[3]

Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10]

-

Handling : Avoid breathing dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]

-

Storage : Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8][10]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[8][9]

First Aid Measures

-

If Inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][9]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][9]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]

-

If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][9]

Conclusion

4,6-Difluorobenzene-1,3-dicarbonitrile is a strategically important fluorinated building block. Its precise IUPAC nomenclature is essential for clear scientific communication. The compound's physicochemical properties, driven by its fluoro and nitrile substituents, make it a valuable precursor for creating complex molecules with enhanced properties for pharmaceutical and materials science applications. Strict adherence to safety protocols is mandatory when handling this chemical to mitigate its associated hazards. This guide provides the foundational knowledge required for its effective and safe utilization in advanced research and development.

References

-

PubChem. 1,3-Benzenedicarbonitrile, 4,6-difluoro-. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Fluoroisophthalonitrile. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Procedure. [Link]

-

ChemUniverse. 4,6-DIFLUOROBENZENE-1,3-DICARBONITRILE [Q11774]. [Link]

-

PubChem. 4,5-Difluorophthalonitrile. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

NIST. Benzene, 1,3-difluoro-. National Institute of Standards and Technology. [Link]

-

PubChem. 1,3-Benzenedicarbonitrile, 4-fluoro-. National Center for Biotechnology Information. [Link]

-

Claessens, C. G., González-Rodríguez, D., & Torres, T. (2014). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Coordination Chemistry Reviews, 262, 1-13. [Link]

-

PubChem. 1,4-Difluorobenzene. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]

-

Kaserer, T., & Schuster, D. (2016). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current pharmaceutical design, 22(34), 5228–5242. [Link]

-

Peters, J. U., et al. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert opinion on drug discovery, 16(9), 1039–1051. [Link]

Sources

- 1. 1,3-Benzenedicarbonitrile, 4,6-difluoro- | C8H2F2N2 | CID 11137466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4,6-Difluoro-isophthalonitrile | 17654-70-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 4,6-Difluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 4,6-Difluoroisophthalonitrile, a valuable fluorinated aromatic nitrile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details two primary, plausible synthetic routes, including the synthesis of key precursors, reaction mechanisms, and detailed, actionable experimental protocols. The causality behind experimental choices is elucidated to provide readers with a deeper understanding of the synthetic strategy. All protocols are designed as self-validating systems, and all claims are supported by authoritative references.

Introduction

Fluorinated aromatic nitriles are a class of organic compounds that have garnered significant interest in medicinal and materials chemistry. The incorporation of fluorine atoms into an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile functional group serves as a versatile synthetic handle, readily convertible into a variety of other functionalities such as amines, carboxylic acids, and tetrazoles. This compound, with its symmetrically substituted difluorinated benzene ring and two nitrile groups, represents a key building block for the synthesis of complex molecular architectures. This guide explores the most viable synthetic pathways for its preparation.

PART 1: Key Precursors and Strategic Synthesis Overview

The synthesis of this compound can be approached through two principal strategic pathways, each commencing from readily available starting materials.

Pathway 1: Halogen Exchange Fluorination. This is a robust and widely employed method for the introduction of fluorine atoms into aromatic rings. This pathway initiates with the chlorination of isophthalonitrile to yield 4,6-dichloroisophthalonitrile, which subsequently undergoes a halogen exchange reaction to afford the desired product.

Pathway 2: Nucleophilic Aromatic Substitution. This pathway involves the nitration of isophthalonitrile to produce 1,3-dicyano-4,6-dinitrobenzene. The highly activated nitro groups can then be displaced by fluoride ions in a nucleophilic aromatic substitution reaction.

The choice between these pathways may be dictated by the availability of starting materials, reaction conditions, and desired scale of synthesis.

PART 2: Detailed Synthetic Pathways and Experimental Protocols

Pathway 1: Halogen Exchange Fluorination of 4,6-Dichloroisophthalonitrile

This pathway is a two-step process involving the initial synthesis of the chlorinated precursor followed by the fluorine-for-chlorine exchange.

Step 1.1: Synthesis of 4,6-Dichloroisophthalonitrile

The synthesis of 4,6-dichloroisophthalonitrile can be achieved through the direct chlorination of isophthalonitrile.

-

Reaction Principle: Electrophilic aromatic substitution, where chlorine atoms are introduced onto the isophthalonitrile ring. The reaction is typically carried out in the presence of a Lewis acid catalyst.

-

Experimental Protocol:

-

To a stirred solution of isophthalonitrile (1 equiv.) in a suitable chlorinated solvent (e.g., chloroform or dichloroethane), add a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1 equiv.).

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature between 20-30°C.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to neutralize excess chlorine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield 4,6-dichloroisophthalonitrile.

-

Step 1.2: Halogen Exchange Fluorination to this compound

The synthesized 4,6-dichloroisophthalonitrile is then subjected to a halogen exchange reaction to replace the chlorine atoms with fluorine.

-

Reaction Principle: The Halex reaction involves the nucleophilic substitution of chlorine atoms with fluoride ions. The choice of fluoride source and reaction conditions is critical for achieving high yields.[1][2][3] Potassium fluoride (KF) or cesium fluoride (CsF) are commonly used fluoride sources.[1][3] The reaction is often facilitated by a phase-transfer catalyst in a high-boiling point aprotic polar solvent.[1]

-

Experimental Protocol:

-

In a flame-dried flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dichloroisophthalonitrile (1 equiv.), spray-dried potassium fluoride (KF) (4-6 equiv.), and a phase-transfer catalyst such as 18-crown-6 or tetrabutylammonium bromide (TBAB) (0.1 equiv.).

-

Add a high-boiling point aprotic polar solvent, such as sulfolane or N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 150-200°C and stir vigorously for several hours.

-

Monitor the reaction progress by GC or ¹⁹F NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

-

Visualization of Pathway 1:

Pathway 2: Nucleophilic Aromatic Substitution of 1,3-Dicyano-4,6-Dinitrobenzene

This alternative pathway leverages the strong electron-withdrawing nature of nitro groups to facilitate nucleophilic substitution.

Step 2.1: Synthesis of 1,3-Dicyano-4,6-dinitrobenzene

The dinitro precursor is synthesized by the nitration of isophthalonitrile.

-

Reaction Principle: Electrophilic aromatic substitution where the benzene ring of isophthalonitrile is nitrated using a mixture of nitric acid and sulfuric acid.

-

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid, add isophthalonitrile (1 equiv.) portion-wise while maintaining the temperature below 10°C with an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to obtain pure 1,3-dicyano-4,6-dinitrobenzene.[4]

-

Step 2.2: Nucleophilic Aromatic Substitution to this compound

The nitro groups of the synthesized precursor are then displaced by fluoride ions.

-

Reaction Principle: The strongly electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack by fluoride ions.[5][6] This reaction typically requires a suitable fluoride source and a polar aprotic solvent.

-

Experimental Protocol:

-

In a flask equipped with a reflux condenser, dissolve 1,3-dicyano-4,6-dinitrobenzene (1 equiv.) in a dry aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7]

-

Add a source of fluoride ions, such as anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (4-6 equiv.).[7]

-

Heat the reaction mixture to 100-150°C and stir for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.

-

Visualization of Pathway 2:

PART 3: Data Presentation and Comparison

| Step | Reaction | Key Reagents | Typical Solvents | Temperature (°C) | Plausible Yield |

| Pathway 1 | |||||

| 1.1 | Chlorination | Isophthalonitrile, Cl₂, FeCl₃ | Chloroform | 20-30 | Moderate to Good |

| 1.2 | Halogen Exchange | 4,6-Dichloroisophthalonitrile, KF, 18-crown-6 | Sulfolane | 150-200 | Good |

| Pathway 2 | |||||

| 2.1 | Nitration | Isophthalonitrile, HNO₃, H₂SO₄ | - | <20 | Good |

| 2.2 | Nucleophilic Substitution | 1,3-Dicyano-4,6-dinitrobenzene, KF/CsF | DMSO | 100-150 | Moderate to Good |

PART 4: Causality and Mechanistic Insights

Halogen Exchange (Halex) Reaction: The driving force for the Halex reaction is the formation of a more stable potassium or cesium chloride salt from the less stable fluoride salt. The high lattice energy of the resulting metal chloride contributes to the thermodynamic favorability of the reaction. The use of a high-boiling point polar aprotic solvent is crucial as it helps to solvate the potassium or cesium cation, thereby increasing the nucleophilicity of the fluoride anion. Phase-transfer catalysts further enhance the reaction rate by transporting the fluoride anion from the solid phase into the organic phase where the reaction occurs.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophilic fluoride anion attacks the electron-deficient aromatic ring at the carbon atom bearing a nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups. In the subsequent elimination step, the nitro group departs as a nitrite anion, and the aromaticity of the ring is restored. The presence of two nitro groups in the ortho and para positions to the leaving groups strongly activates the ring for this type of substitution.

Conclusion

This technical guide has outlined two primary and viable synthetic pathways for the preparation of this compound. Both the halogen exchange and nucleophilic aromatic substitution routes offer practical approaches for researchers in the fields of drug discovery and materials science. The choice of a specific pathway will depend on factors such as precursor availability, desired scale, and laboratory capabilities. The provided experimental protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this important fluorinated building block.

References

-

PubChem. Chlorothalonil. [Link]

-

Said, M. A., Hughes, D. L., & Cammidge, A. N. (2018). Synthesis and crystal structure of 1,3-bis[(3,4-dicyano)phenoxy]-4,6-dinitro-benzene, C22H8N6O6. Zeitschrift für Kristallographie - New Crystal Structures, 233(5), 853-855. [Link]

-

Holleman, A. F., & Huisinga, J. (1906). On the nitration of phthalic acid and isophthalic acid. KNAW, Proceedings, 9(I), 380-384. [Link]

-

Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-473. [Link]

-

Misra, S. N., et al. (2003). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Main Group Metal Chemistry, 26(1), 25-36. [Link]

-

Misra, S. N., et al. (2003). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Request PDF. [Link]

-

Ren, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(51), 17976-17985. [Link]

-

Bender, T. P., et al. (2019). Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines. ACS Omega, 4(2), 3469-3476. [Link]

-

Misra, S. N., et al. (2003). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Main Group Metal Chemistry, 26(1), 25-36. [Link]

-

Wikipedia. Isophthalonitrile. [Link]

-

Science of Synthesis. (2005). Houben-Weyl Methods of Molecular Transformations, Volume 22: Three Carbon-Heteroatom Bonds: Tishler, M., and O'Neill, B. T., Eds. Georg Thieme Verlag. [Link]

-

PubChem. Isophthalonitrile. [Link]

- Miller, C. B. (1964). U.S. Patent No. 3,131,209. Washington, DC: U.S.

-

Hughes, D. L., & Cammidge, A. N. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 25(23), 5732. [Link]

-

O'Hagan, D., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(8), 2329-2337. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dwc.knaw.nl [dwc.knaw.nl]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

A Technical Guide to the Solubility of 4,6-Difluoroisophthalonitrile in Common Organic Solvents for Pharmaceutical Research

Abstract

4,6-Difluoroisophthalonitrile is a fluorinated aromatic nitrile that holds potential as a building block in medicinal chemistry and drug development. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and screening in drug discovery pipelines. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering a framework for systematic solubility assessment and providing detailed experimental protocols.

Introduction: The Significance of this compound in Drug Discovery

This compound, with the CAS Number 17654-70-5, is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms and two nitrile groups.[1][2][3] The presence of nitrile groups in pharmaceutical agents is of growing interest. Nitriles can act as bioisosteres for other functional groups, participate in hydrogen bonding, and contribute to the overall electronic and steric profile of a molecule, influencing its binding affinity to biological targets.[4] Furthermore, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The combination of these features makes this compound a potentially valuable scaffold for the synthesis of novel therapeutic agents.

A thorough understanding of the solubility of this compound is a prerequisite for its effective utilization. Solubility impacts every stage of the drug development process, from initial synthesis and purification to formulation and in vitro/in vivo testing. This guide provides the foundational knowledge and methodologies to systematically evaluate the solubility of this compound in a range of common organic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent. The key factors influencing solubility include:

-

Polarity: The polarity of both the solute and the solvent is paramount. This compound possesses a polar character due to the electronegative fluorine and nitrogen atoms. Therefore, it is expected to exhibit higher solubility in polar organic solvents.

-

Hydrogen Bonding: The nitrile groups in this compound can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors will likely exhibit enhanced solubility for this compound.

-

Van der Waals Forces: These non-specific attractive forces also contribute to the overall solubility.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (purity >98%)

-

A selection of common organic solvents (e.g., acetone, acetonitrile, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, ethyl acetate, methanol, tetrahydrofuran (THF))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of a different organic solvent.

-

Cap the vials tightly.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24 hours). A longer equilibration time may be necessary and should be validated.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Accurately dilute the filtered saturated solutions with the mobile phase to fall within the concentration range of the calibration curve.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Monitor the absorbance at a suitable wavelength (determined by UV-Vis spectroscopy of a standard solution).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that particular solvent.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) at 25 °C |

| Acetone | 20.7 | Experimental Data |

| Acetonitrile | 37.5 | Experimental Data |

| Dichloromethane | 8.9 | Experimental Data |

| Dimethylformamide (DMF) | 36.7 | Experimental Data |

| Dimethyl sulfoxide (DMSO) | 46.7 | Experimental Data |

| Ethanol | 24.6 | Experimental Data |

| Ethyl Acetate | 6.0 | Experimental Data |

| Methanol | 32.7 | Experimental Data |

| Tetrahydrofuran (THF) | 7.6 | Experimental Data |

Interpreting the Results:

The solubility data will provide valuable insights into the behavior of this compound. A higher solubility in polar aprotic solvents like DMSO and DMF is generally expected for polar molecules. The solubility in protic solvents like ethanol and methanol will depend on the balance between polarity and hydrogen bonding interactions. The data will guide the selection of appropriate solvents for various applications.

Implications for Drug Development

The solubility of this compound has direct implications for its progression as a potential pharmaceutical building block:

-

Synthesis and Purification: Knowledge of solubility is crucial for selecting appropriate solvents for chemical reactions and for purification techniques such as crystallization.

-

High-Throughput Screening (HTS): For in vitro screening assays, compounds are typically dissolved in DMSO. Understanding the solubility limit in DMSO is essential to avoid precipitation and ensure accurate assay results.

-

Formulation Development: The choice of solvents and excipients for preclinical and clinical formulations is heavily dependent on the solubility of the active pharmaceutical ingredient (API). Poor solubility can pose significant challenges to achieving adequate bioavailability.

-

Pharmacokinetic Studies: The solubility of a compound influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a comprehensive framework for its systematic determination. By following the outlined experimental protocol and carefully interpreting the results, researchers and drug development professionals can gain the necessary insights to effectively utilize this promising fluorinated aromatic nitrile in their research endeavors. A thorough understanding of its solubility is a critical first step in unlocking the full potential of this compound in the quest for novel therapeutics.

References

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4,6-Difluoroisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 4,6-Difluoroisophthalonitrile (CAS No. 17654-70-5), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with this compound.

Section 1: Compound Identification and Properties

-

Synonyms: 4,6-difluorobenzene-1,3-dicarbonitrile[1]

Physical and Chemical Properties:

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | 237.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room temperature | [1] |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the nitrile functional group and fluoroaromatic structure necessitate a cautious approach. The toxicity of aliphatic nitriles is often attributed to the metabolic release of cyanide, which can disrupt cellular respiration.[4] Although this compound is an aromatic nitrile, it is prudent to consider the potential for similar toxic effects.

GHS Hazard Statements (Based on available data for similar compounds):

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Primary Routes of Exposure: The most common routes of chemical exposure in a laboratory setting are dermal contact, inhalation, ingestion, and ocular contact.[5]

-

Dermal (Skin) Contact: Can cause skin irritation.[1]

-

Ingestion: Harmful if swallowed.[1]

-

Ocular (Eye) Contact: Can cause serious eye irritation.[1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[7][8] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[9]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the final line of defense against chemical exposure.

-

Hand Protection: Nitrile gloves are recommended for their chemical resistance and are a common choice for laboratory work.[10][11] However, it is crucial to remember that thin, disposable nitrile gloves offer limited protection and are intended for splash protection only.[12] They should be changed immediately upon contamination.[12] For more intensive operations, thicker neoprene or PVC gloves may be more suitable.[13]

-

Eye and Face Protection: Safety goggles are mandatory.[5] A face shield should also be worn when there is a risk of splashes.[5]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required for all laboratory work.[5] An acid-resistant apron can provide an additional layer of protection.[5]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a properly fitted respirator approved by relevant authorities should be used.

Logical Workflow for Hazard Control:

Caption: Workflow for implementing control measures.

Section 4: Safe Handling and Experimental Protocols

Prudent laboratory practices are paramount to minimizing the risks associated with this compound.

General Handling Precautions:

-

Always review the Safety Data Sheet (SDS) before use.[13]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Use "bench paper" (disposable plastic-backed absorbent paper) to protect work surfaces from contamination.[5]

-

Assume that any mixture of chemicals will be more toxic than its most toxic component.[13]

Step-by-Step Weighing and Dispensing Protocol:

-

Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Containment: Place a weigh boat on an analytical balance inside the fume hood.

-

Dispensing: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.

-

Cleaning: Securely close the stock container. Decontaminate the spatula and any other potentially contaminated surfaces.

-

Disposal: Dispose of the weigh boat and any contaminated materials in a designated hazardous waste container.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[7][8] Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes.[8] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[8] Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water.[7][8] Do NOT induce vomiting.[9] Seek immediate medical attention.[7]

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the immediate area.[14]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use an appropriate absorbent material to contain the spill.

-